molecular formula C11H15NO B2510704 [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1521808-83-2

[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol

Cat. No.: B2510704
CAS No.: 1521808-83-2
M. Wt: 177.247
InChI Key: GOVJPCVWNHIPTH-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The bicyclic indane framework of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol consists of a fused benzene ring and a partially saturated five-membered ring. X-ray crystallographic studies of analogous indane derivatives reveal that the five-membered ring typically adopts an envelope conformation , with the carbon atom adjacent to the quaternary center deviating from the plane formed by the other four atoms by approximately 0.4–0.5 Å. Molecular dynamics (MD) simulations of related indane systems indicate that substituents at the 1-position influence ring puckering, with steric interactions between the aminomethyl and hydroxymethyl groups likely stabilizing specific conformers.

Table 1: Key geometric parameters from comparable indane derivatives

Parameter Value (Å/°) Source Compound
C–C bond lengths (ring) 1.50–1.54 1,3,3-Trimethyl-5-nitroindane
Dihedral angle (C1–C2) 15.2° 1-Amino-2-indanol
Puckering amplitude 0.412 Å 1,3,3-Trimethylindane

The hydroxymethyl group adopts a staggered conformation relative to the aminomethyl substituent to minimize steric hindrance, as observed in NMR studies of similar γ/α-peptides.

Electronic Structure and Bonding Patterns

Density functional theory (DFT) calculations on indane derivatives demonstrate that the benzene ring exhibits aromatic character (NICS = −10.2 ppm), while the saturated five-membered ring shows localized σ-bonding. The electron-donating effects of the aminomethyl (–NH2–CH2–) and hydroxymethyl (–CH2–OH) groups increase electron density at the C1 position, as evidenced by a 0.15 eV reduction in ionization potential compared to unsubstituted indane.

Critical bonding features include:

  • N–H⋯O hydrogen bonding between the amine and hydroxyl groups (2.89–3.12 Å)
  • Hyperconjugation between the C1–N σ-bond and the adjacent benzene π-system, shortening the C1–C9 bond to 1.48 Å
  • Partial double-bond character in the C–O bond of the hydroxymethyl group (1.42 Å)

Stereochemical Considerations and Chiral Centers

The C1 carbon atom constitutes a stereogenic center with four distinct substituents:

  • Benzene-fused ring system
  • Aminomethyl group (–CH2–NH2)
  • Hydroxymethyl group (–CH2–OH)
  • Hydrogen atom

Crystallographic data for analogous 1-aminoindane derivatives confirm the existence of enantiomeric pairs, with specific rotations reaching [α]D = −28.6° for (1S,2R)-configured systems. The energy barrier for stereoinversion at C1 is estimated at 24.3 kcal/mol via DFT, suggesting configurationally stable stereoisomers under standard conditions.

Figure 1: Proposed absolute configuration at C1

      NH2  
       |  
H2C–C1–CH2–OH  
       |  
    Indane  

Comparative Analysis with Related Indane Derivatives

Table 2: Structural comparison with key indane analogs

Compound Substituents Ring Conformation Dipole Moment (D)
1-Amino-2-indanol –NH2, –OH Envelope 2.78
1-Nitroindane –NO2 Half-chair 4.12
[Target Compound] –CH2NH2, –CH2OH Envelope 3.15
1,1,3-Trimethylindane –CH3 (x3) Twist-boat 0.92

Key distinctions:

  • The dual polar substituents (–CH2NH2 and –CH2OH) increase aqueous solubility (logP = 0.82) compared to mono-substituted analogs (logP = 1.35–1.98)
  • Hydrogen-bonding capacity (3.2 kcal/mol) exceeds that of 1-amino-2-indanol (2.7 kcal/mol) due to extended –CH2– spacers
  • Torsional strain in the five-membered ring is reduced by 18% versus 1-nitroindane derivatives, as evidenced by IR ring-breathing modes

Properties

IUPAC Name

[1-(aminomethyl)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJPCVWNHIPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol typically involves the following steps:

    Formation of the Indane Core: The indane core can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Aminomethyl Group: This step can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxylation reactions, often using reagents such as formaldehyde and a base.

Industrial Production Methods: Industrial production of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the indane core or the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Modified indane derivatives.

    Substitution: Functionalized indane compounds.

Scientific Research Applications

Chemistry

  • Catalysis : The compound acts as a ligand in catalytic reactions, enhancing the efficiency of various transformations. Its unique structure can facilitate complex chemical reactions.
ApplicationDescription
Catalytic ReactionsServes as a ligand to improve reaction efficiency.
Polymer SynthesisUsed in the creation of advanced materials with unique properties.

Biology

  • Enzyme Inhibition : The compound may inhibit specific enzymes, providing insights into their functions and regulatory mechanisms.
  • Bioconjugation : It can modify biomolecules for research purposes, aiding in the study of biochemical pathways.
Biological ApplicationDescription
Enzyme StudiesPotential inhibitor for specific enzymes.
Biomolecule ModificationUseful in bioconjugation for research applications.

Medicine

  • Drug Development : Its structure makes it a candidate for developing pharmaceuticals targeting specific receptors or enzymes.
  • Diagnostics : It can be utilized in developing diagnostic agents for imaging and detection.
Medical ApplicationDescription
Pharmaceutical DevelopmentCandidate for drugs targeting specific biological pathways.
Diagnostic AgentsUseful in imaging and detection technologies.

Case Study 1: Neuroprotective Effects

Research has indicated that derivatives of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol exhibit neuroprotective properties. In a study involving animal models of neurodegenerative diseases, treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound. It demonstrated effectiveness in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism by which [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the indane core provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of dihydroindenyl derivatives with amino and alcohol functional groups. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Synthesis
[1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol C₁₁H₁₅NO 177.25 Aminomethyl, hydroxymethyl Pharmaceutical impurity; LAH reduction byproduct
1-(2,3-Dihydro-1H-inden-1-yl)methanamine hydrochloride C₁₀H₁₄ClN 199.68 Aminomethyl, hydrochloride Building block in organic synthesis
(CIS-1-Benzylamino-indan-2-yl)-methanol C₁₇H₁₉NO 253.34 Benzylamino, hydroxymethyl Potential pharmacological agent (unconfirmed)
{1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol C₁₃H₁₈N₂O 218.30 Piperidinyl, aminomethyl, alcohol Structural analog with extended aromatic system
Key Observations:

Functional Group Variations: The target compound’s aminomethyl and hydroxymethyl groups contrast with the benzylamino substitution in (CIS-1-Benzylamino-indan-2-yl)-methanol, which increases steric bulk and lipophilicity . The hydrochloride derivative (1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride) lacks the alcohol moiety, enhancing solubility in polar solvents .

Synthetic Pathways: The target compound is synthesized via LAH reduction of ketone precursors, a method shared with other dihydroindenyl alcohols . In contrast, (CIS-1-Benzylamino-indan-2-yl)-methanol likely involves reductive amination or nucleophilic substitution for benzyl group incorporation .

Crystallographic and Analytical Data

Structural elucidation of these compounds often relies on X-ray crystallography (e.g., SHELX programs ) and HPLC . For example:

  • The target compound’s stereochemistry was confirmed using ORTEP-III (), a tool critical for visualizing molecular geometry .
  • Analogues like 3-hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one () were characterized via spectroscopic methods, emphasizing the role of NMR and IR in functional group identification .

Biological Activity

The compound [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol, commonly referred to as an indene derivative, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on enzyme interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol is characterized by its indene backbone with an aminomethyl and hydroxymethyl functional group. This unique structure allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor , modulating enzymatic functions and influencing various biochemical pathways. Its interaction with these targets can lead to significant physiological effects, including potential therapeutic benefits.

Enzyme Inhibition

Research indicates that [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol may serve as an inhibitor for specific enzymes. This property is crucial for understanding its role in metabolic pathways and its potential application in drug development. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may exhibit inhibitory effects on bacterial growth, although further studies are needed to quantify this activity and identify the mechanisms involved.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Enzyme Interaction Studies : Research has shown that similar indole derivatives can inhibit beta-adrenoceptors, suggesting a potential role for [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol in modulating adrenergic signaling pathways .
  • Antioxidant Studies : A comparative analysis of various indene derivatives revealed significant antioxidant activity linked to structural features such as hydroxyl groups .
  • Antimicrobial Efficacy : A study on related compounds highlighted their effectiveness against common bacterial strains, providing a basis for further investigation into the antimicrobial potential of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanolEnzyme Inhibition
Indole Derivative AAntioxidant Activity
Indole Derivative BAntimicrobial Activity
Rivastigmine DerivativeMulti-target Enzyme Inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol, and how can reaction conditions be controlled to minimize impurities?

  • Methodological Answer : The compound is synthesized via multi-step processes involving organolithium reagents or nucleophilic agents. A key step is the reduction of intermediates using lithium aluminum hydride (LiAlH4), followed by a basic workup (e.g., aqueous NaHCO3) to minimize side reactions. Solvent systems such as tetrahydrofuran (THF) or dimethylformamide (DMF) are critical for stabilizing intermediates, with temperature control (e.g., −78°C for organolithium reactions) to prevent decomposition . Impurity profiles can be monitored via HPLC, as demonstrated in the identification of the "main band impurity" during synthesis .
Synthetic Method Comparison
Reducing Agent
Yield
Key Solvent
Workup

Q. How can the structure and purity of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol be confirmed using analytical techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., aminomethyl and methanol moieties). Chemical shifts for indene protons typically appear at δ 6.5–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to detect impurities (<0.8% as per pharmacopeial standards) .
  • X-ray Crystallography : Employ SHELX or WinGX software for single-crystal structure determination. SHELXL is preferred for small-molecule refinement .

Q. What in vitro assays are recommended for initial evaluation of the biological activity of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol?

  • Methodological Answer :

  • Binding Assays : Radiolabeled ligands (e.g., ³H or ¹²⁵I) to measure affinity for target receptors (e.g., G-protein-coupled receptors) .
  • Functional Assays : Use cell lines (e.g., HEK293) transfected with target receptors to assess cAMP or calcium signaling .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol, and how do these correlate with experimental observations?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates HOMO-LUMO gaps, ionization potentials, and molecular electrostatic potentials (MEPs). For example, a HOMO energy of −5.2 eV suggests nucleophilic reactivity at the indene ring . Correlate Mulliken charges with experimental NMR data to validate electron distribution .
Computational Parameters Values
HOMO Energy −5.2 eV
LUMO Energy −1.8 eV
Global Electrophilicity Index 3.1 eV

Q. How can pharmacodynamic modeling be applied to understand the relationship between compound concentration and biological target modulation for derivatives of this compound?

  • Methodological Answer : Use indirect response models to link plasma concentrations (e.g., 3.06 µM IC50) to target inhibition (e.g., phosphorylated MEK1). For tumor xenografts, a Hill coefficient of ~8 indicates steep dose-response curves, requiring >60% target inhibition for efficacy. Fit data using software like Phoenix WinNonlin .

Q. What catalytic strategies enhance diastereoselectivity in the synthesis of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol derivatives?

  • Methodological Answer : Palladium-catalyzed hydration-olefin insertion cascades achieve >99% diastereoselectivity. Internal nucleophiles (e.g., hydroxyl groups) trigger nucleopalladation, followed by intramolecular Michael addition. Optimize solvent polarity (e.g., DCM vs. acetonitrile) to control transition states .
Catalytic System Diastereoselectivity
Pd(OAc)₂/PPh₃99% cis
PdCl₂(MeCN)₂85% trans

Methodological Notes

  • Structural Determination : For chiral centers, use ORTEP-3 or WinGX to generate thermal ellipsoid diagrams .
  • Data Contradictions : Conflicting NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃); always report solvent and temperature .
  • Advanced Synthesis : For enantioselective routes, consider chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .

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